
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- is a complex organic compound that belongs to the class of peptides This compound is characterized by its intricate structure, which includes multiple peptide bonds and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- typically involves the stepwise coupling of amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
化学反応の分析
Types of Reactions
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the peptide bonds, converting them into amines.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide interactions and conformations.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug design and development.
Industry: It is utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- N-Acetylglycyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alaninamide
- N-Acetyl-L-alanyl-L-proline
Uniqueness
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- is unique due to its specific sequence of amino acids and the presence of two tryptophan residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
850833-14-6 |
|---|---|
分子式 |
C30H35N7O5 |
分子量 |
573.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C30H35N7O5/c1-16(27(31)39)35-29(41)25(12-19-14-32-23-10-6-4-8-21(19)23)37-30(42)26(36-28(40)17(2)34-18(3)38)13-20-15-33-24-11-7-5-9-22(20)24/h4-11,14-17,25-26,32-33H,12-13H2,1-3H3,(H2,31,39)(H,34,38)(H,35,41)(H,36,40)(H,37,42)/t16-,17-,25-,26-/m0/s1 |
InChIキー |
LCRIGRUYCQQYRX-FRSFCCSCSA-N |
異性体SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)C |
正規SMILES |
CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


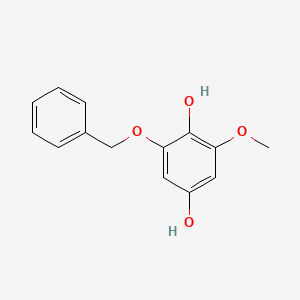
![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)
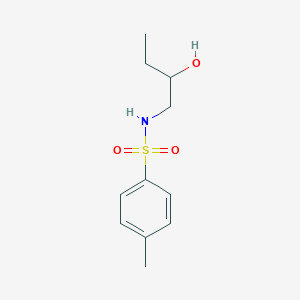

![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
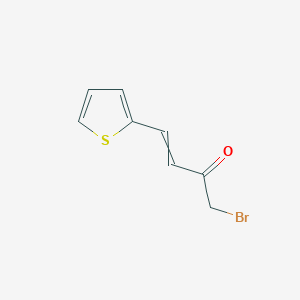

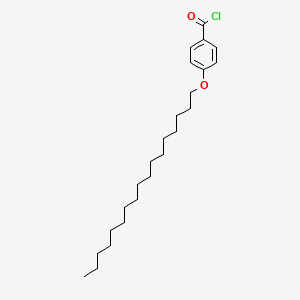

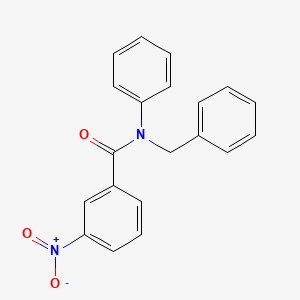
![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)

![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)
